2'-Deoxyadenosine 5'-triphosphate

Pyrosequencing Luciferase dATPαS

Inconsistent nucleotide purity leads to PCR failure and irreproducible sequencing. dATP (CAS 111907-01-8) is a native 2'-deoxyadenosine 5'-triphosphate, supplied as a ≥99% HPLC-pure, nuclease-free solution. It ensures optimal processivity for DNA polymerases and eliminates confounding variables from contaminating nucleotides. • ≥99% HPLC purity; certified free of DNase, RNase, nickase. • Lithium salt formulation resists freeze-thaw degradation in high-throughput facilities. • Essential for high-fidelity PCR, DNA sequencing, cDNA synthesis, and long amplicon generation.

Molecular Formula C10H16N5O12P3
Molecular Weight 491.18 g/mol
CAS No. 111907-01-8
Cat. No. B039818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine 5'-triphosphate
CAS111907-01-8
Synonyms2'-deoxyadenosine 5'-triphosphate
2'-deoxyadenosine triphosphate
2'-deoxyadenosine triphosphate, 14C-labeled
2'-deoxyadenosine triphosphate, monomagnesium salt
2'-deoxyadenosine triphosphate, P'-(32)P-labeled
2'-deoxyadenosine triphosphate, trisodium salt
dATP cpd
deoxy-ATP
Molecular FormulaC10H16N5O12P3
Molecular Weight491.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
InChIKeySUYVUBYJARFZHO-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes0.1 mmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dATP Biochemical Properties and Procurement


2'-Deoxyadenosine 5'-triphosphate (dATP; CAS 111907-01-8 for the sodium salt solution form) is a canonical purine deoxyribonucleoside triphosphate, composed of an adenine nucleobase linked to a 2'-deoxyribose sugar, which is esterified at the 5'-hydroxyl to a chain of three phosphate residues . As an essential substrate for DNA polymerases, dATP serves as the primary source of deoxyadenosine monophosphate (dAMP) for incorporation into nascent DNA strands during replication and repair [1]. Commercially, dATP is predominantly supplied as a 100 mM aqueous solution (sodium or lithium salt), buffered to pH 7.0–8.5, with HPLC-certified purity typically ≥99%, and is certified free of contaminating DNase, RNase, and nickase activities [2][3]. Its procurement is driven by requirements for high-fidelity DNA synthesis in PCR, DNA sequencing, cDNA synthesis, and other nucleic acid amplification techniques where the precise performance characteristics of the native nucleotide are non-negotiable [2].

dATP Substitution: Specificity and Fidelity


Substituting native dATP with a close analog, such as a thiotriphosphate (dATPαS), a dideoxynucleotide (ddATP), or a halogenated derivative (e.g., 2-chloro-dATP), is not a neutral exchange due to profound differences in enzyme substrate specificity, kinetic parameters, and downstream process compatibility [1]. For example, while dATPαS is utilized in pyrosequencing to circumvent luciferase background, it exhibits significantly poorer incorporation efficiency by DNA polymerases [2]. Conversely, ddATP acts as a chain terminator, making it a probe for specific enzymatic assays but wholly unsuitable for applications requiring processive DNA synthesis [3]. Halogenated dATP analogs, though active against some polymerases, display severely retarded chain elongation and fail to substitute for dATP with key enzymes like DNA polymerase β [4]. Furthermore, the intrinsic fidelity profile of dATP differs markedly from other dNTPs; it exhibits a 5- to 50-fold higher misincorporation error rate compared to dCTP or dGTP in certain bacterial polymerase systems, a characteristic that directly influences experimental outcomes and must be accounted for, rather than being assumed uniform across the dNTP pool [5]. Generic substitution without these quantitative considerations risks compromised reaction yields, reduced read lengths, inaccurate incorporation data, and outright experimental failure.

dATP vs. Analogs Quantitative Comparison


Luciferase Substrate Specificity and Polymerase Incorporation

In pyrosequencing applications, native dATP cannot be used directly because it acts as a substrate for the luciferase reporter enzyme, producing background luminescence that uncouples the signal from nucleotide incorporation [1]. The modified analog dATPαS is employed to overcome this, as it is not recognized by luciferase [1]. However, this specificity comes at a cost: dATPαS is a significantly poorer substrate for DNA polymerases. A study found that an improved dATP analog exhibited a 10-fold better incorporation efficiency than dATPαS [2]. This quantitative difference in polymerase kinetics is a critical factor for users optimizing sequencing-by-synthesis workflows.

Pyrosequencing Luciferase dATPαS

Chain Elongation and 3'-End Labeling Efficiency

dATP and ddATP serve opposite functions in enzymatic DNA synthesis. dATP allows for processive chain elongation, whereas ddATP, lacking a 3'-hydroxyl group, acts as a chain terminator [1]. In the context of 3'-end labeling using terminal deoxynucleotidyl transferase (TdT), this distinction is critical. Using dATP results in the addition of a variable-length poly(dA) tail, while ddATP ensures the addition of a single nucleotide [1]. For radiolabeling, the efficiency of [α-32P]ddATP is reported to be three to five times more efficient than [α-32P]KTP for labeling blunt and 3'-protruding ends using TdT, and it outperforms 5'-end labeling with [γ-32P]ATP and polynucleotide kinase [2].

Terminal Transferase DNA Labeling Chain Termination

Substrate Competence with Human DNA Polymerase β

A comparative study examining the interaction of 2-halogenated dATP analogs (F, Cl, Br) with human DNA polymerases revealed stark differences in substrate competence [1]. While F-dATP was able to completely substitute for dATP when using DNA polymerases α and γ, it failed to do so with DNA polymerase β [1]. More strikingly, both Cl-dATP and Br-dATP substituted poorly for dATP using DNA polymerases α and β, and their incorporation into a growing DNA chain significantly retarded further elongation [1]. This indicates that while native dATP is universally accepted by these polymerases, the halogenated analogs exhibit restricted, enzyme-specific utility.

DNA Polymerase Beta Nucleotide Analogs Enzyme Specificity

Intrinsic Fidelity Profile in Bacterial Polymerases

The intrinsic fidelity of DNA polymerases varies significantly depending on the specific dNTP being incorporated. In a study using DNA polymerase from Bacillus stearothermophilus and B. licheniformis, the error rate for dATP and dTTP was found to be 5- to 50-fold greater than that for dCTP or dGTP [1]. At 37°C, the error rate for dATP was measured at 1 in 68 for B. stearothermophilus, compared to 1 in 1,430 for dCTP [1]. This inherent bias in misincorporation frequency is a critical parameter for experimental design, particularly in applications like error-prone PCR or when assessing polymerase fidelity.

DNA Polymerase Fidelity Misincorporation dNTP Pool

HPLC Purity and Lithium Salt Freeze-Thaw Stability

Commercial procurement of dATP involves a choice between different salt formulations and purity grades. High-quality, PCR-grade dATP is certified to ≥99% purity by HPLC and is tested to be free of DNase, RNase, and nickase activity [1][2]. A critical differentiator among vendors is the counter-ion. dATP supplied as a lithium salt offers greater resistance to degradation from repeated freezing and thawing cycles compared to the standard sodium salt [3]. Furthermore, lithium salts possess bacteriostatic properties, which helps maintain sterility and extends shelf life [3]. For example, one supplier's lithium salt formulation demonstrated stable PCR performance even after 20 freeze-thaw cycles and after two years of storage at -20°C [3].

PCR-grade dNTP HPLC Purity Freeze-Thaw Stability

dATP Key Application Scenarios


High-Fidelity PCR and Long-Range Amplification

For any PCR application demanding high yield, specificity, and long amplicons, the use of native dATP with certified ≥99% HPLC purity is non-negotiable. The high purity and absence of contaminating nucleases are essential to prevent template degradation and ensure full-length product synthesis [1]. Unlike the analog dATPαS, which exhibits poor polymerase incorporation efficiency [2], native dATP provides the optimal substrate for processive DNA polymerases. The lithium salt formulation is particularly advantageous for minimizing performance loss from repeated freeze-thaw cycles in busy core facilities [3].

DNA Polymerase Fidelity and Mechanistic Studies

Native dATP is the only reliable substrate for studies involving DNA polymerase β, as halogenated analogs (2-F-dATP, 2-Cl-dATP) either fail to substitute or substitute poorly with this key repair enzyme [4]. Furthermore, the intrinsic higher misincorporation rate of dATP compared to dCTP or dGTP (5- to 50-fold) must be accounted for when interpreting mutation spectra or designing error-prone PCR experiments [5]. Using a high-purity, well-characterized dATP source eliminates confounding variables from contaminating nucleotides that could skew measured fidelity rates.

Enzymatic DNA Labeling and TUNEL Apoptosis Assays

While terminal transferase-mediated dUTP nick end labeling (TUNEL) assays utilize dUTP, dATP is often used in parallel as a positive control or in related TdT-based labeling protocols . The key distinction here is that dATP, unlike the chain-terminating ddATP, allows for the addition of multiple nucleotides, which can be leveraged to amplify the signal [6]. The selection of dATP over other nucleotides for polyadenylation reactions is supported by its higher incorporation efficiency compared to dGTP in TdT polymerization [7].

ATP-Free dATP for ATP-Dependent Enzyme Assays

Many kinase and luciferase-based assays are exquisitely sensitive to ATP contamination. In pyrosequencing, the fact that native dATP acts as a luciferase substrate is a liability, necessitating the use of dATPαS [8]. Conversely, for any ATP-dependent assay where the researcher intends to use dATP as a substrate or inhibitor, the dATP preparation must be rigorously free of ATP contamination. Procurement of dATP certified to >99% purity by HPLC, with specified low ATP cross-contamination, is therefore a critical selection criterion for these applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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